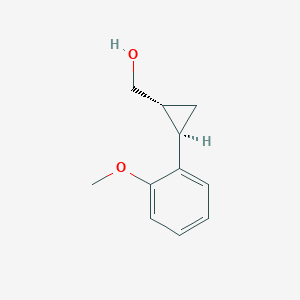
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol is a cyclopropane derivative with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. Common synthetic routes include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Methoxyphenyl Introduction: Incorporating the methoxyphenyl group through electrophilic aromatic substitution or other suitable methods.
Methanol Functionalization: Introducing the methanol group via reduction or other functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques to ensure efficiency and scalability. The use of continuous flow reactors can enhance reaction control and product yield.
Análisis De Reacciones Químicas
Types of Reactions
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC or DMP.
Reduction: Reduction of the methoxyphenyl group to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenation reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted cyclopropyl derivatives, alcohols, ketones, and aromatic compounds.
Aplicaciones Científicas De Investigación
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopropane chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethanol: A simpler analog without the methoxyphenyl group.
2-Methoxyphenylcyclopropane: Lacks the methanol functional group.
Cyclopropylphenylmethanol: Similar structure but without the methoxy group.
Uniqueness
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol is unique due to the combination of the cyclopropane ring, methoxyphenyl group, and methanol functional group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14O2/c1-13-11-5-3-2-4-9(11)10-6-8(10)7-12/h2-5,8,10,12H,6-7H2,1H3/t8-,10+/m0/s1 |
Clave InChI |
GWNQNQUYZBGDMY-WCBMZHEXSA-N |
SMILES isomérico |
COC1=CC=CC=C1[C@@H]2C[C@H]2CO |
SMILES canónico |
COC1=CC=CC=C1C2CC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


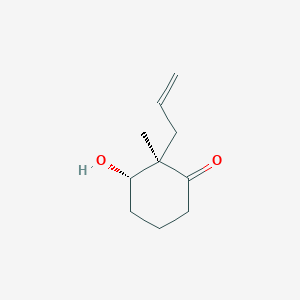

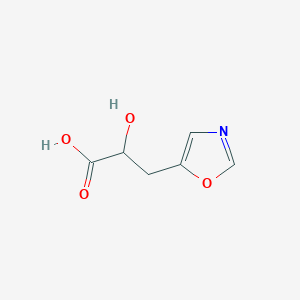
![1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride](/img/structure/B15279959.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279971.png)
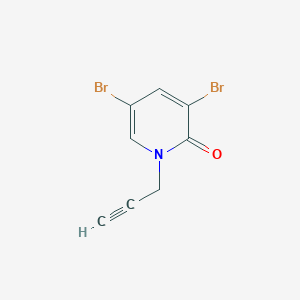
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)

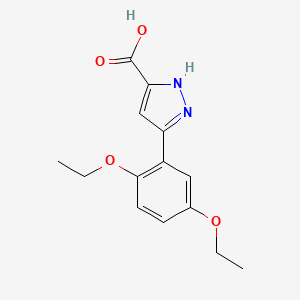
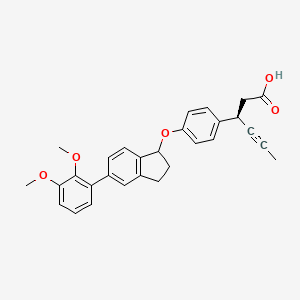
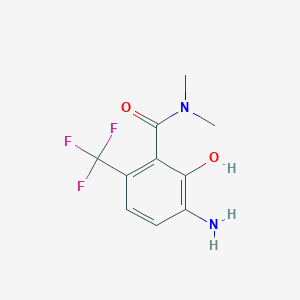

![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)

